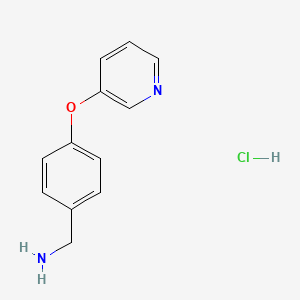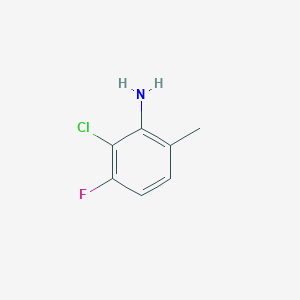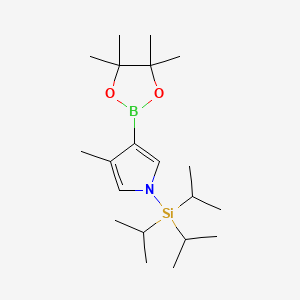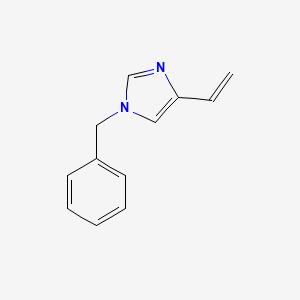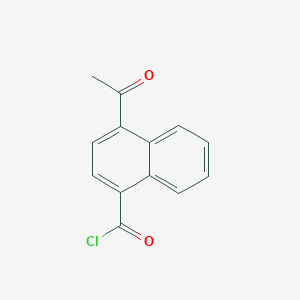
4-Acetyl-1-naphthalenecarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-1-naphthalenecarbonyl chloride is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol . It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings . This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Acetyl-1-naphthalenecarbonyl chloride can be synthesized through the acylation of 4-acetyl-1-naphthoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the acid with the chlorinating agent in the presence of a tertiary amine base, such as pyridine, to facilitate the formation of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-1-naphthalenecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It can be used in Friedel-Crafts acylation reactions to introduce the acyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, esters, and thioesters.
Friedel-Crafts Acylation: The major product is the acylated aromatic compound, such as acetophenone derivatives.
Aplicaciones Científicas De Investigación
4-Acetyl-1-naphthalenecarbonyl chloride has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Acetyl-1-naphthalenecarbonyl chloride involves its reactivity as an acylating agent. In Friedel-Crafts acylation, the compound reacts with aromatic rings to form acylated products through the formation of a carbocation intermediate . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
4-Acetyl-1-naphthalenecarbonyl chloride can be compared with other acyl chlorides and naphthalene derivatives:
Similar Compounds: 1-Naphthalenecarbonyl chloride, 4-acetyl-; 4-Acetyl-1-naphthoic acid.
Propiedades
Número CAS |
1125812-51-2 |
|---|---|
Fórmula molecular |
C13H9ClO2 |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
4-acetylnaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C13H9ClO2/c1-8(15)9-6-7-12(13(14)16)11-5-3-2-4-10(9)11/h2-7H,1H3 |
Clave InChI |
RUSYZIQWVKPSEY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


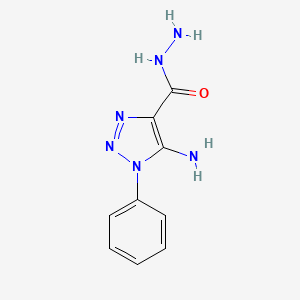

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)


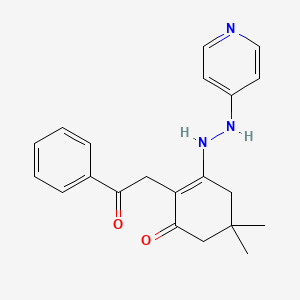
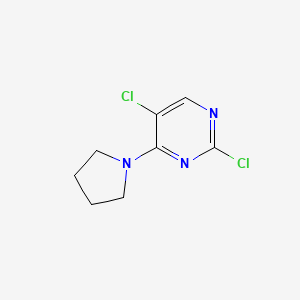

![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
